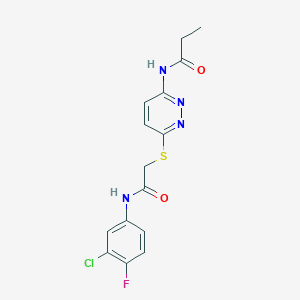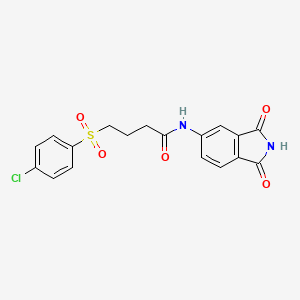
4-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide, also known as CCI-779, is a synthetic rapamycin analog that has been developed as a potential anticancer agent. It belongs to the class of drugs called mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway that is frequently dysregulated in cancer cells.
科学的研究の応用
Sulfonamides: A Broad Overview
Sulfonamides, a class of compounds to which "4-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide" structurally relates, have been investigated for their wide range of biological activities. These include applications as carbonic anhydrase inhibitors (CAIs) for the treatment of conditions such as glaucoma, as antiepileptic drugs, and for their potential in antitumor therapies. The primary sulfonamide moiety is a key feature in many clinically used drugs, highlighting its importance in drug development and therapy. Notably, recent patents and research focus on novel sulfonamides incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII, underscoring the ongoing interest in sulfonamides for therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Environmental Impacts and Degradation
The environmental presence and degradation of compounds similar to "4-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide" have been topics of scientific inquiry, particularly in the context of herbicide pollution. Studies on 2,4-D herbicide toxicity provide insights into the environmental behavior of chlorophenol derivatives, their toxicological impacts, and the importance of microbial biodegradation in mitigating their environmental presence. These investigations highlight the need for understanding the environmental fate and biodegradation pathways of such compounds to protect ecosystems and human health from potential adverse effects (Magnoli et al., 2020).
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S/c19-11-3-6-13(7-4-11)27(25,26)9-1-2-16(22)20-12-5-8-14-15(10-12)18(24)21-17(14)23/h3-8,10H,1-2,9H2,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXULYSHPWHPCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


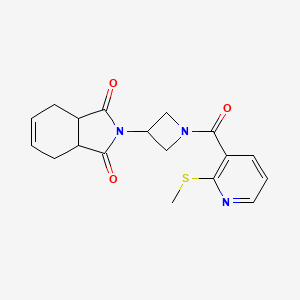
![2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2740702.png)
![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)
![4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740709.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2740710.png)
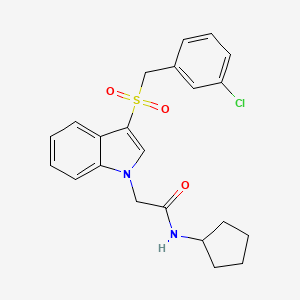
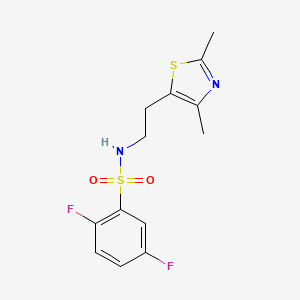
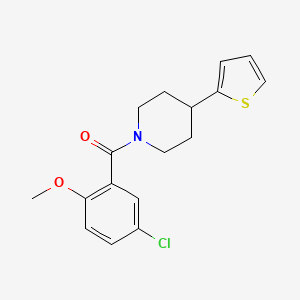
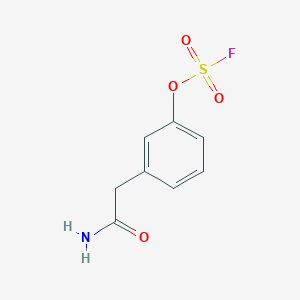
![Bicyclo[2.2.2]oct-2-ylacetic acid](/img/structure/B2740720.png)
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)
